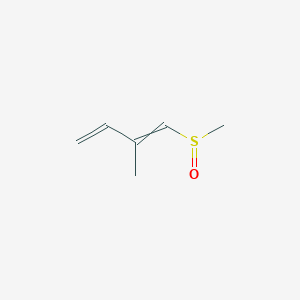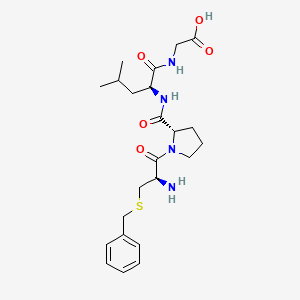
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine: is a synthetic peptide derivative that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyl group is introduced to the cysteine residue to protect the thiol group during the synthesis .
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and involves the use of specialized equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
Chemistry: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and conformational analysis .
Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs and as a scaffold for drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The benzyl group on the cysteine residue plays a crucial role in stabilizing the peptide and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
- L-prolyl-L-leucylglycinamide
Comparison: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is unique due to the presence of the benzyl group on the cysteine residue, which provides additional stability and specificity in its interactions. Compared to its analogs, this compound exhibits distinct conformational properties and reactivity, making it a valuable tool in peptide research .
Properties
CAS No. |
56613-53-7 |
|---|---|
Molecular Formula |
C23H34N4O5S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O5S/c1-15(2)11-18(21(30)25-12-20(28)29)26-22(31)19-9-6-10-27(19)23(32)17(24)14-33-13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,24H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)/t17-,18-,19-/m0/s1 |
InChI Key |
YWIOGXFVHZPXJA-FHWLQOOXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


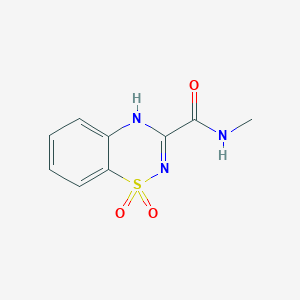
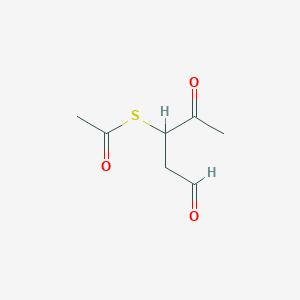
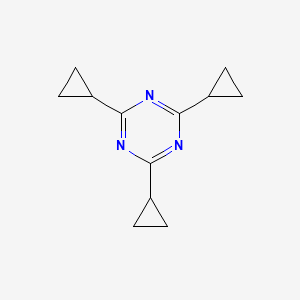
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

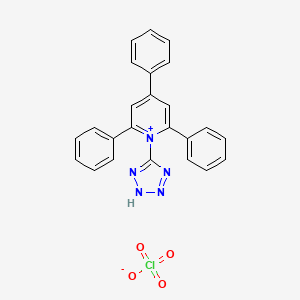
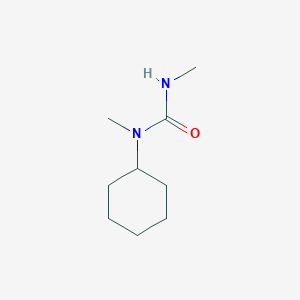
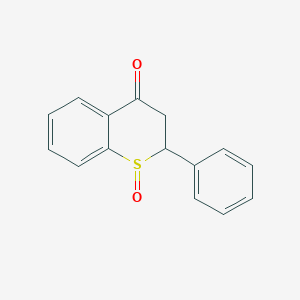
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
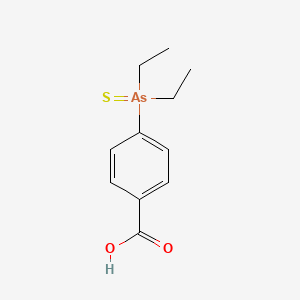
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
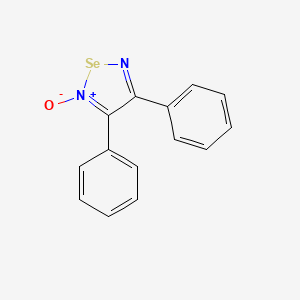
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
